3-Aminobenzo[d]isothiazole-4-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Green Chemistry

This heterocyclic scaffold features a unique dual functionality: a nucleophilic 3-amino group for derivatization and a 4-carboxylic acid for amide coupling or esterification. It enables the synthesis of lidocaine-like local anesthetics and targeted therapies for hematological cancers. With a catalyst-free, air-tolerant synthetic route and favorable drug-like properties (LogP 1.58), it is an ideal, sustainable intermediate for hit-to-lead optimization and focused library generation. Available in ≥98% purity.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
Cat. No. B11902750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzo[d]isothiazole-4-carboxylic acid
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SN=C2N)C(=O)O
InChIInChI=1S/C8H6N2O2S/c9-7-6-4(8(11)12)2-1-3-5(6)13-10-7/h1-3H,(H2,9,10)(H,11,12)
InChIKeyOVSCIXRDTBJNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzo[d]isothiazole-4-carboxylic Acid: Sourcing Guide for a Key Benzoisothiazole Scaffold


3-Aminobenzo[d]isothiazole-4-carboxylic acid (CAS 1378716-73-4, C8H6N2O2S, MW 194.21 g/mol) is a heterocyclic building block comprising a benzene ring fused to an isothiazole core, substituted with an amino group at the 3-position and a carboxylic acid at the 4-position . It serves as a versatile small molecule scaffold for the synthesis of pharmacologically active derivatives, with reported applications in local anesthetic development [1] and anticancer research [2].

Why Generic Substitution Fails: Critical Functional and Reactivity Distinctions of 3-Aminobenzo[d]isothiazole-4-carboxylic Acid


Generic substitution with simple isothiazole-4-carboxylic acid (MW 129.14) or benzo[d]isothiazole-4-carboxylic acid (MW 179.20) fails to replicate the synthetic and biological utility of 3-aminobenzo[d]isothiazole-4-carboxylic acid due to the unique dual functionality of the 3-amino group and 4-carboxylic acid. The 3-amino group serves as a critical nucleophilic handle for derivatization into alkylaminoacyl [1] or Schiff base moieties [2], while the 4-carboxylic acid provides a reactive site for amide coupling or esterification. In contrast, benzo[d]isothiazole-4-carboxylic acid lacks the 3-amino group entirely, and 3-aminobenzo[d]isothiazole lacks the 4-carboxylic acid, fundamentally altering the accessible chemical space and biological activity profiles.

3-Aminobenzo[d]isothiazole-4-carboxylic Acid: Quantitative Evidence for Scientific Differentiation and Procurement Decisions


Superior Derivatization Potential: Synthetic Yields in Catalyst-Free Aniline Synthesis

The 3-amino group of 3-aminobenzo[d]isothiazole-4-carboxylic acid enables catalyst-free synthesis of 3-aminobenzo[d]isothiazole derivatives, a reaction that cannot be performed with benzo[d]isothiazole-4-carboxylic acid (which lacks the amino group). Patent data demonstrates that benzamidine compounds and elemental sulfur are converted into 3-aminobenzo[d]isothiazole derivatives under mild conditions (air atmosphere, base) without any catalyst [1].

Organic Synthesis Heterocyclic Chemistry Green Chemistry

Cytotoxic Selectivity: MT-4 Lymphocyte CC50 of 4-9 μM for Benzo[d]isothiazole Scaffolds

While this study evaluates benzo[d]isothiazole Schiff bases (structurally derived from the 3-amino scaffold), it provides quantitative class-level evidence for the cytotoxic potential of the benzo[d]isothiazole core. Benzo[d]isothiazole compounds exhibited marked cytotoxicity against human CD4(+) lymphocytes (MT-4) with a CC50 range of 4-9 μM, whereas the corresponding benzothiazole and thiazole Schiff base series showed no cytotoxicity [1]. This supports the selection of the benzo[d]isothiazole core over thiazole or benzothiazole scaffolds for anticancer programs.

Anticancer Research Cytotoxicity Leukemia

Antiproliferative Activity: Leukemia Cell Line Growth Inhibition by Benzo[d]isothiazole Derivatives

All benzo[d]isothiazole derivatives evaluated in this study inhibited the growth of leukemia cell lines, whereas only one compound showed antiproliferative activity against solid tumor-derived cell lines [1]. This contrasts with the benzothiazole and thiazole series, which lacked both antiviral/antimicrobial activity and cytotoxicity, underscoring the unique anticancer potential of the benzo[d]isothiazole scaffold.

Anticancer Research Leukemia Antiproliferative

Local Anesthetic Activity: 32 Alkylaminoacyl Derivatives Active in Rat Sciatic Nerve Model

Derivatives of 3-aminobenzo[d]isothiazole, specifically 32 alkylaminoacyl-substituted compounds, demonstrated local anesthetic activity in the isolated rat sciatic nerve model, with potency comparable to lidocaine [1]. QSAR studies revealed that polarizability, polarity, and molecular shape positively influence activity, while aromatic CH and singly bonded nitrogen contributions are negative [1]. This class-level evidence positions the 3-aminobenzo[d]isothiazole core as a viable alternative to classical amide anesthetics.

Local Anesthetics Pain Research QSAR

Predicted Physicochemical Properties: pKa 1.32 ± 0.30 and LogP 1.58

Predicted physicochemical data provide quantitative differentiation from analogs lacking the carboxylic acid group. 3-Aminobenzo[d]isothiazole-4-carboxylic acid has a predicted pKa of 1.32 ± 0.30 and a LogP of 1.5767 . In comparison, benzo[d]isothiazole-4-carboxylic acid (no 3-amino group) has a molecular weight of 179.20 g/mol , and 3-aminobenzo[d]isothiazole (no 4-carboxylic acid) lacks the acidic functionality entirely. These differences impact solubility, permeability, and formulation strategies.

Medicinal Chemistry Physicochemical Properties Drug Design

Purity Benchmark: Commercially Available at ≥98% Purity

3-Aminobenzo[d]isothiazole-4-carboxylic acid is commercially available from multiple vendors at a guaranteed purity of ≥98% . This purity level is comparable to the benzo[d]isothiazole-4-carboxylic acid standard (NLT 98%) , ensuring consistency for research applications. Procurement from reputable suppliers (e.g., Leyan, CymitQuimica) includes supporting analytical documentation [REFS-1, REFS-3].

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for 3-Aminobenzo[d]isothiazole-4-carboxylic Acid in Research and Development


Synthesis of Novel Local Anesthetic Candidates via 3-Amino Derivatization

Based on the demonstrated local anesthetic activity of 3-aminobenzo[d]isothiazole derivatives in the rat sciatic nerve model [1], this scaffold is optimally suited for medicinal chemistry programs aiming to develop novel local anesthetics. The 3-amino group can be functionalized with alkylaminoacyl moieties to generate lidocaine-like structures, while the 4-carboxylic acid allows for further optimization of solubility and pharmacokinetics.

Anticancer Lead Discovery Targeting Hematological Malignancies

Given the selective cytotoxicity of benzo[d]isothiazole Schiff bases against leukemia cell lines (CC50 4-9 μM) and their lack of activity against solid tumors [1], this compound serves as a privileged starting point for the design of targeted therapies for hematological cancers. The dual functionality enables the synthesis of focused libraries of Schiff bases, hydrazones, or amides for structure-activity relationship studies.

Green Chemistry Catalyst-Free Synthesis of Complex Heterocycles

The catalyst-free, air-tolerant synthesis of 3-aminobenzo[d]isothiazole derivatives from benzamidines and elemental sulfur [1] positions this compound as an environmentally friendly intermediate for large-scale production. Procurement of this building block supports sustainable chemistry initiatives in both academic and industrial settings.

Building Block for Focused Compound Libraries in Drug Discovery

As a versatile small molecule scaffold with both an amino group and a carboxylic acid, this compound is ideal for generating diverse compound libraries via amide coupling, esterification, or Schiff base formation [1]. Its predicted LogP of 1.58 and pKa of 1.32 [REFS-2, REFS-3] provide favorable drug-like properties for hit-to-lead optimization.

Technical Documentation Hub

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